molecular formula NH4ClO3<br>ClH4NO3 B161562 Ammoniumchlorat CAS No. 10192-29-7

Ammoniumchlorat

Cat. No. B161562
CAS RN: 10192-29-7
M. Wt: 101.49 g/mol
InChI Key: KHPLPBHMTCTCHA-UHFFFAOYSA-N
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Patent
US05948380

Procedure details

mixing carbon dioxide, ammonia, and sodium chlorate with an aqueous solution to form a sodium bicarbonate precipitate and aqueous ammonium chlorate; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].[NH3:4].[Cl:5]([O-:8])(=[O:7])=[O:6].[Na+:9]>>[C:1](=[O:6])([OH:3])[O-:2].[Na+:9].[Cl:5]([O-:8])(=[O:7])=[O:6].[NH4+:4] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Na+]
Name
Type
product
Smiles
Cl(=O)(=O)[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.